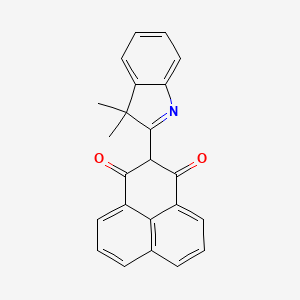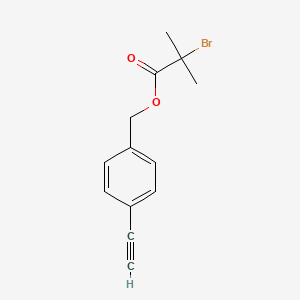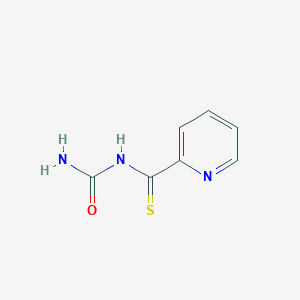![molecular formula C11H16NO4PS B12603425 N-[Ethoxy(phenyl)phosphoryl]-L-cysteine CAS No. 918793-99-4](/img/structure/B12603425.png)
N-[Ethoxy(phenyl)phosphoryl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Ethoxy(phenyl)phosphoryl]-L-cysteine is an organophosphorus compound that combines the structural features of an ethoxy group, a phenyl ring, and L-cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-cysteine typically involves the reaction of L-cysteine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphoryl group or the phenyl ring.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified phosphoryl groups or phenyl rings.
Substitution: New derivatives with different alkoxy or nucleophile groups.
Applications De Recherche Scientifique
N-[Ethoxy(phenyl)phosphoryl]-L-cysteine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-cysteine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. The phenyl ring and ethoxy group contribute to the compound’s overall stability and reactivity, influencing its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[Ethoxy(phenyl)phosphoryl]-L-threonine: Similar structure but with threonine instead of cysteine.
Ethyl diphenylphosphinate: Contains a diphenylphosphinate group instead of the ethoxy(phenyl)phosphoryl group.
N-[Ethoxy(fluoro)phosphoryl]-N,N-diethylethanimidamide: A related organophosphorus compound with different substituents.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-cysteine is unique due to the presence of the L-cysteine moiety, which imparts specific biochemical properties. The combination of the ethoxy(phenyl)phosphoryl group with L-cysteine allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
918793-99-4 |
|---|---|
Formule moléculaire |
C11H16NO4PS |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
(2R)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H16NO4PS/c1-2-16-17(15,9-6-4-3-5-7-9)12-10(8-18)11(13)14/h3-7,10,18H,2,8H2,1H3,(H,12,15)(H,13,14)/t10-,17?/m0/s1 |
Clé InChI |
GJMUFZAFKXCIQA-YOZOHBORSA-N |
SMILES isomérique |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CS)C(=O)O |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



propanedinitrile](/img/structure/B12603344.png)


![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)
propanedinitrile](/img/structure/B12603381.png)
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
propanedinitrile](/img/structure/B12603389.png)

![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)

![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)


